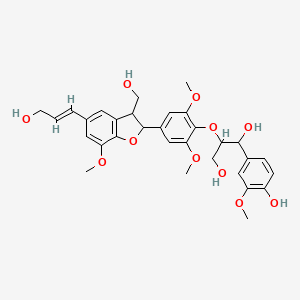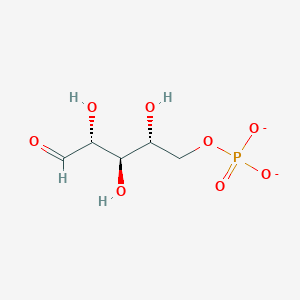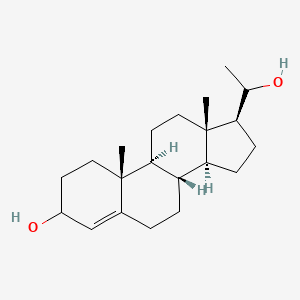
Buddlenol B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Buddlenol B is a guaiacyl lignin that is found in Arabidopsis thaliana. It has a role as a plant metabolite. It is a member of 1-benzofurans, a dimethoxybenzene, a guaiacyl lignin, a member of phenols, a primary alcohol and a secondary alcohol. It derives from a guaiacylglycerol and a coniferol.
Aplicaciones Científicas De Investigación
Chemical Constituents and Isolation
- Buddlenol B, among other compounds, was identified in the stems of Aquilaria sinensis, isolated using various chromatographic methods, and their structures were confirmed through spectral analysis (Li et al., 2013).
Pharmacological Activities
- Buddleja species, which contain Buddlenol B, have been investigated for their analgesic, anti-inflammatory, and antioxidant properties. For instance, Buddleja globosa and Buddleja officinalis have shown notable effects in these areas (Backhouse et al., 2008); (Pan et al., 2010).
Anti-inflammatory and Anti-Arthritic Effects
- Compounds from Buddleja coriacea, including Buddlenol B, have been evaluated for their anti-inflammatory and anti-arthritic activity, indicating potential therapeutic uses for these conditions (Ticona et al., 2022).
Wound Healing Applications
- Extracts from Buddleja species have been studied for their wound healing properties, with research focusing on anti-inflammatory and antioxidant activities, influenced by compounds such as Buddlenol B (Houghton et al., 2005).
Anti-neuroinflammatory Potential
- Buddleja officinalis, containing Buddlenol B, has been used traditionally for inflammatory and neuronal diseases. Its extracts have shown inhibitory effects on pro-inflammatory gene expression in microglial cells (Oh et al., 2013).
Effects on Osteoblastic Cells
- Linarin, isolated from Buddleja officinalis which contains Buddlenol B, was studied for its protective effects against oxidative stress in osteoblastic cells, indicating potential applications in bone health (Kim et al., 2011).
Phytochemical and Biological Evaluation
- The study of Buddleja polystachya, which may contain Buddlenol B, revealed a variety of compounds with anti-inflammatory and hypoglycemic activities, suggesting diverse medicinal applications (Al Ati et al., 2015).
Cardio-Protective Effects
- Buddleja saligna, containing Buddlenol B, was found to have cardio-protective effects in oxidative cardiopathy, potentially through antioxidant and enzyme-modulating activities (Erukainure et al., 2020).
Antinociceptive Activity
- The methanol extracts of Buddleja globosa, which may include Buddlenol B, demonstrated significant antinociceptive activity in various pain models, supporting its traditional medicinal use (Backhouse et al., 2008).
Hepatoprotective Effects
- Buddleja officinalis Maxim. flower extract, containing compounds like Buddlenol B, showed hepatoprotective effects against liver damage in experimental models, possibly via the AMPK pathway (Jung et al., 2017).
Propiedades
Nombre del producto |
Buddlenol B |
|---|---|
Fórmula molecular |
C31H36O11 |
Peso molecular |
584.6 g/mol |
Nombre IUPAC |
1-(4-hydroxy-3-methoxyphenyl)-2-[4-[3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol |
InChI |
InChI=1S/C31H36O11/c1-37-23-12-18(7-8-22(23)35)28(36)27(16-34)41-31-25(39-3)13-19(14-26(31)40-4)29-21(15-33)20-10-17(6-5-9-32)11-24(38-2)30(20)42-29/h5-8,10-14,21,27-29,32-36H,9,15-16H2,1-4H3/b6-5+ |
Clave InChI |
LCXGTSCVCJANHX-AATRIKPKSA-N |
SMILES isomérico |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C(=C3)OC)OC(CO)C(C4=CC(=C(C=C4)O)OC)O)OC)/C=C/CO |
SMILES canónico |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C(=C3)OC)OC(CO)C(C4=CC(=C(C=C4)O)OC)O)OC)C=CCO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2S)-4-[(2R)-9-[(2R,5S)-5-[(1S,4R)-1,4-dihydroxy-4-[(2R,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1259138.png)




![Pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1259144.png)




